
Lithiumcarmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithiumcarmine is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is primarily known for its use in histological staining, where it plays a crucial role in visualizing cellular structures. The compound is a lithium salt of carminic acid, which is derived from the bodies of female cochineal insects. This vibrant red dye has been utilized for centuries, but its lithium salt form offers distinct advantages in modern scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithiumcarmine involves the reaction of carminic acid with lithium hydroxide. The process can be summarized as follows:
Extraction of Carminic Acid: Carminic acid is extracted from cochineal insects through a series of solvent extractions and purifications.
Reaction with Lithium Hydroxide: The purified carminic acid is then reacted with lithium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Extraction: Large quantities of cochineal insects are processed to extract carminic acid.
Chemical Reaction: The extracted carminic acid is reacted with lithium hydroxide in large reactors.
Purification and Drying: The this compound is then purified through filtration and drying processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Lithiumcarmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carminic acid derivatives with altered functional groups.
Scientific Research Applications
Lithiumcarmine has a wide range of applications in scientific research:
Industry: this compound is used in the textile industry for dyeing fabrics and in the food industry as a natural colorant.
Mechanism of Action
The mechanism of action of lithiumcarmine involves its interaction with cellular components. The compound binds to specific cellular structures, allowing for their visualization under a microscope. The molecular targets include:
Cell Membranes: this compound binds to cell membranes, highlighting their structure.
Nuclear Components: The compound also binds to nuclear components, aiding in the visualization of nuclei.
Pathways Involved: The exact pathways involved in this compound’s staining properties are still under investigation, but it is believed to involve interactions with cellular proteins and lipids.
Comparison with Similar Compounds
Lithiumcarmine can be compared with other similar compounds, such as:
Carmine: While carmine is the parent compound, this compound offers better solubility and staining properties.
Alum Carmine: This compound is another derivative of carmine, but it uses aluminum instead of lithium. This compound is preferred for its superior staining capabilities.
Eosin: Eosin is another histological stain, but it has different staining properties and is used for different applications.
Uniqueness: this compound’s uniqueness lies in its ability to provide clear and distinct staining of cellular structures, making it invaluable in histological and biological research.
Properties
IUPAC Name |
lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSROTYBUUQNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19LiO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
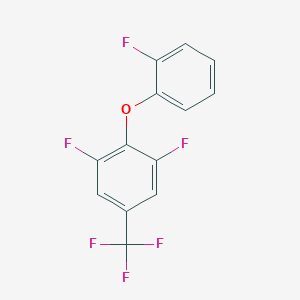
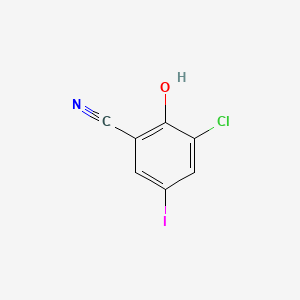
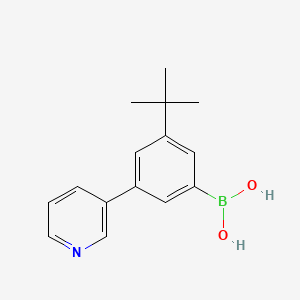
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
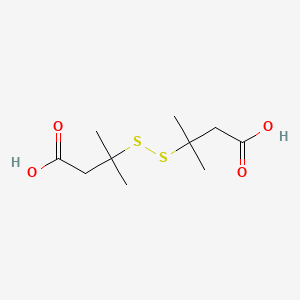

![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
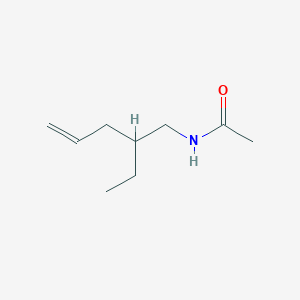

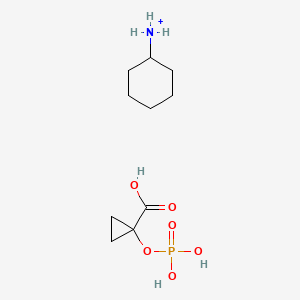


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)
